molecular formula C17H16N2O2S B2817985 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE CAS No. 299932-44-8

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B2817985
CAS No.: 299932-44-8
M. Wt: 312.39
InChI Key: HHOUCPXRHDFDGG-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that combines a thienopyridine core with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienopyridine derivatives.

Scientific Research Applications

2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-9-8-10(2)19-17-13(9)14(18)16(22-17)15(20)11-4-6-12(21-3)7-5-11/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOUCPXRHDFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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